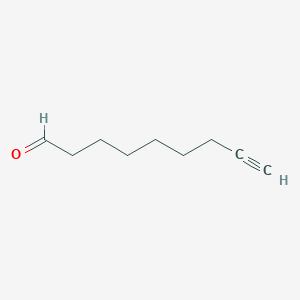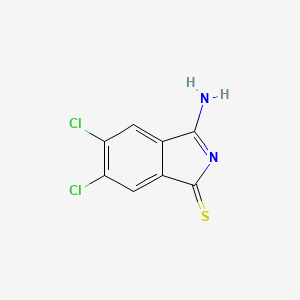![molecular formula C17H29NO4Si B14373027 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide CAS No. 91461-10-8](/img/structure/B14373027.png)
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide is an organosilicon compound that combines the properties of a benzamide with a triethoxysilyl group. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 3-aminopropyltriethoxysilane. The reaction is carried out in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM). The reaction conditions usually involve stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst like a metal salt.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Widely used in coatings, adhesives, and sealants to improve durability and performance.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide involves the hydrolysis of the triethoxysilyl group to form silanol groups. These silanol groups can then condense to form siloxane bonds, which provide strong adhesion to surfaces. The benzamide moiety can interact with organic molecules, enhancing compatibility and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a benzamide.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, used primarily in polymerization reactions.
N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, used as a coupling agent and in conducting polymers
Uniqueness
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide is unique due to its combination of a benzamide moiety with a triethoxysilyl group. This allows it to act as a versatile coupling agent, enhancing adhesion and compatibility between organic and inorganic materials. Its specific structure provides unique properties that are not found in other similar compounds.
Propiedades
Número CAS |
91461-10-8 |
|---|---|
Fórmula molecular |
C17H29NO4Si |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
3-methyl-N-(3-triethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C17H29NO4Si/c1-5-20-23(21-6-2,22-7-3)13-9-12-18-17(19)16-11-8-10-15(4)14-16/h8,10-11,14H,5-7,9,12-13H2,1-4H3,(H,18,19) |
Clave InChI |
RVUKLZUPAFASRK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)C1=CC=CC(=C1)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)


![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)




![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)


